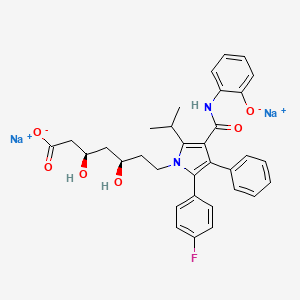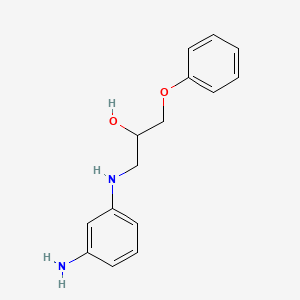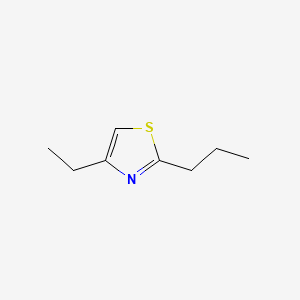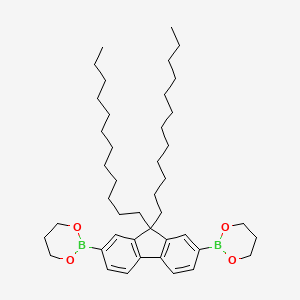
9,9-Didodecylfluorene-2,7-bis(trimethylene borate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) is an aryl boronate ester. This compound is known for its unique structure, which includes a fluorene core substituted with dodecyl groups and boronate ester functionalities. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Didodecylfluorene-2,7-bis(trimethylene borate) typically involves the reaction of 9,9-didodecylfluorene with boronic acid derivatives. One common method is the reaction of 9,9-didodecylfluorene with bis(trimethylene borate) under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the boronate ester groups.
Reduction: This reaction can affect the fluorene core.
Substitution: This reaction can occur at the boronate ester groups or the fluorene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of the boronate ester groups can lead to the formation of boronic acids, while substitution reactions can introduce new functional groups to the fluorene core.
Scientific Research Applications
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Mechanism of Action
The mechanism of action of 9,9-Didodecylfluorene-2,7-bis(trimethylene borate) involves its interaction with various molecular targets and pathways. The boronate ester groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The fluorene core provides a rigid and stable structure, contributing to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
9,9-Dioctylfluorene-2,7-bis(trimethylene borate): Similar structure but with octyl groups instead of dodecyl groups.
9,9-Diheptylfluorene-2,7-bis(trimethylene borate): Similar structure but with heptyl groups instead of dodecyl groups.
Uniqueness
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) is unique due to its longer dodecyl chains, which can influence its solubility, melting point, and overall chemical reactivity. These properties make it particularly useful in applications where longer alkyl chains are advantageous .
Properties
CAS No. |
480424-87-1 |
|---|---|
Molecular Formula |
C43H68B2O4 |
Molecular Weight |
670.6 g/mol |
IUPAC Name |
2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-didodecylfluoren-2-yl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C43H68B2O4/c1-3-5-7-9-11-13-15-17-19-21-29-43(30-22-20-18-16-14-12-10-8-6-4-2)41-35-37(44-46-31-23-32-47-44)25-27-39(41)40-28-26-38(36-42(40)43)45-48-33-24-34-49-45/h25-28,35-36H,3-24,29-34H2,1-2H3 |
InChI Key |
UUBYUEHUVKVOBO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C4)B5OCCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


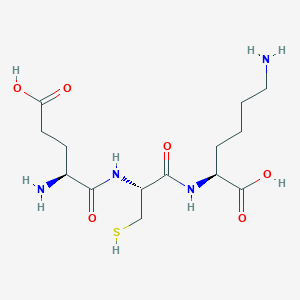
![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
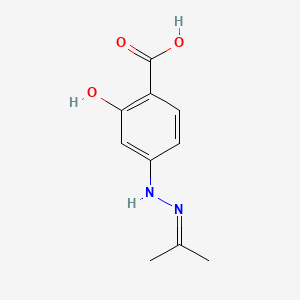


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)

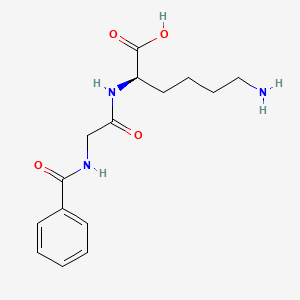
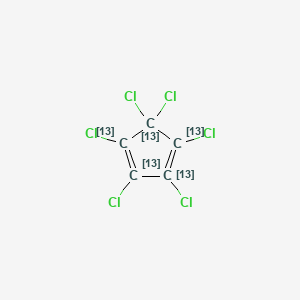
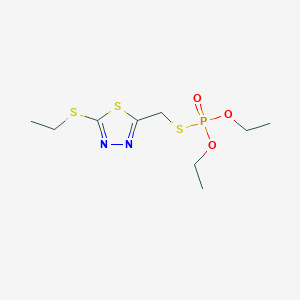
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
